molecular formula C14H15ClN6O B13457433 2-({6-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethanol

2-({6-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethanol

Cat. No.: B13457433
M. Wt: 318.76 g/mol
InChI Key: QOZJLWMRSFVOIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-({6-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 4-chlorophenylhydrazine with ethyl acetoacetate to form a pyrazolone intermediate. This intermediate is then cyclized with formamide to yield the pyrazolo[3,4-d]pyrimidine core . Industrial production methods often employ similar synthetic routes but are optimized for higher yields and purity through the use of advanced catalytic systems and reaction conditions .

Chemical Reactions Analysis

2-({6-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and controlled temperature and pressure conditions . Major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives with potential biological activities .

Properties

Molecular Formula

C14H15ClN6O

Molecular Weight

318.76 g/mol

IUPAC Name

2-[[6-(4-chloroanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol

InChI

InChI=1S/C14H15ClN6O/c1-21-13-11(8-17-21)12(16-6-7-22)19-14(20-13)18-10-4-2-9(15)3-5-10/h2-5,8,22H,6-7H2,1H3,(H2,16,18,19,20)

InChI Key

QOZJLWMRSFVOIU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NCCO)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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